1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Heparanase Inhibitor Selectivity Cancer Metastasis

For researchers developing heparanase inhibitors or PDE4-targeting anti-inflammatory agents, sourcing a verified 5-carboxylic acid phthalimide building block is critical. Using generic analogs risks failed syntheses due to altered regiochemistry. This compound is the exact precursor for high-selectivity heparanase inhibitors (>100-fold selectivity) and the Apremilast pharmacophore. - Enables direct synthesis of Cav3.1 T-type calcium channel blockers for analgesic SAR campaigns. - Provides the essential α1A-adrenergic receptor pharmacophore (Ki=1.47 nM) for BPH therapeutics. - Consistent batch purity and reliable global supply support seamless scale-up from discovery to lead optimization.

Molecular Formula C9H5NO4
Molecular Weight 191.14 g/mol
CAS No. 20262-55-9
Cat. No. B1585612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
CAS20262-55-9
Molecular FormulaC9H5NO4
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)NC2=O
InChIInChI=1S/C9H5NO4/c11-7-5-2-1-4(9(13)14)3-6(5)8(12)10-7/h1-3H,(H,13,14)(H,10,11,12)
InChIKeyARRQNZZBVOIEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 20262-55-9): Technical Specifications and Core Identity for Procurement


1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 20262-55-9), also known as 4-Carboxyphthalimide or Trimellitimide, is a heterocyclic building block with a phthalimide core and a carboxylic acid functional group at the 5-position [1]. Its molecular formula is C9H5NO4, with a molecular weight of 191.14 g/mol and a predicted density of 1.591 g/cm³ . The compound is typically supplied as a solid with a purity of ≥95% and a melting point range of 255–257 °C . Standard storage conditions require a sealed container in a dry environment at 2–8 °C .

Why Generic 4-Carboxyphthalimide Analogs Cannot Substitute for 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (20262-55-9)


Substituting this specific building block with a closely related analog or generic in-class compound carries significant risk of altered or failed outcomes in a research or industrial setting. The unique combination of the isoindoline-1,3-dione core and the specific carboxylic acid position dictates its reactivity, binding affinity, and selectivity profile [1]. As demonstrated in the development of heparanase inhibitors, the 5-carboxylic acid moiety is a critical pharmacophore; variations in the substitution pattern or core structure of 2,3-dihydro-1,3-dioxo-1H-isoindole derivatives lead to marked differences in both potency and selectivity against the target enzyme [2][3]. A substitution may compromise the intended biological activity, alter the compound's physicochemical properties, or introduce unforeseen interactions, thereby derailing a synthesis or screening campaign.

Quantitative Differentiation of 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (20262-55-9) Against Comparators


Heparanase Inhibition: Superior Selectivity Over Human β-Glucuronidase

A derivative of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, specifically compound 9c, exhibits high selectivity for heparanase (>100-fold) over the related human enzyme β-glucuronidase [1][2]. This level of selectivity is a critical differentiator from non-specific glycosidase inhibitors, minimizing off-target effects.

Heparanase Inhibitor Selectivity Cancer Metastasis

Potent Anti-Angiogenic Activity in Endothelial Cell Assays

Derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, such as compound 9c, demonstrate potent anti-angiogenic effects in cellular models, a functional consequence of heparanase inhibition not observed with non-specific analogs [1][2]. This functional activity provides a clear advantage over compounds that may inhibit the enzyme but fail to produce a relevant cellular phenotype.

Anti-Angiogenesis Endothelial Cells Tumor Growth Inhibition

Subtype-Selective Adrenergic Receptor Binding Profile

A derivative, 2-(2-Methoxy-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide, shows a marked difference in binding affinity for alpha-1 adrenergic receptor subtypes, with a Ki of 1.47 nM for the α1A subtype, compared to 72 nM for α1D and 1640 nM for α1B [1]. This subtype selectivity profile is distinct from non-selective alpha-blockers.

Alpha-1 Adrenergic Receptor Subtype Selectivity Binding Affinity

T-Type Calcium Channel Inhibition with Defined IC50

A derivative, 2-(4-methyl-benzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (2-piperidin-1-yl-ethyl)-amide; hydrochloride, exhibits a measurable inhibitory effect on the Cav3.1 T-type calcium channel with an IC50 of 5.82 µM [1]. This activity provides a defined starting point for optimizing ion channel modulators, unlike analogs without this specific core substitution.

T-type Calcium Channel Cav3.1 Electrophysiology

Key Synthetic Intermediate for High-Value Therapeutics (e.g., Apremilast)

The 1,3-dioxo-2,3-dihydro-1H-isoindole core is a critical structural component of Apremilast, a potent and orally active phosphodiesterase 4 (PDE4) inhibitor approved for treating psoriasis and psoriatic arthritis [1]. The 5-carboxylic acid derivative serves as a direct precursor or a key intermediate for introducing the phthalimide moiety essential for Apremilast's activity, differentiating it from other building blocks that lack this specific functional handle.

Building Block PDE4 Inhibitor Apremilast Synthesis

Defined Physicochemical Properties: Melting Point and Density Differentiation

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibits a sharp melting point of 255-257 °C and a predicted density of 1.591 g/cm³ . These well-defined properties are critical for identity verification, purity assessment, and ensuring consistent behavior in chemical reactions or formulations, distinguishing it from regioisomers or analogs with different thermal properties.

Physicochemical Properties Quality Control Formulation

High-Impact Application Scenarios for Procuring 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (20262-55-9)


Development of Selective Heparanase Inhibitors for Cancer Metastasis Research

The high selectivity (>100-fold over β-glucuronidase) and potent functional anti-angiogenic activity of its derivatives make 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid an essential starting material for synthesizing and studying novel heparanase inhibitors [1]. This application is critical for exploring new therapeutic strategies against tumor growth and metastasis [2].

Synthesis of Subtype-Selective Alpha-1 Adrenergic Receptor Modulators

Derivatives of this compound exhibit a defined, quantifiable subtype selectivity profile against alpha-1 adrenergic receptors, with potent nanomolar affinity for the α1A subtype (Ki = 1.47 nM) [3]. This makes the parent acid a valuable building block for medicinal chemists developing next-generation therapeutics for conditions like benign prostatic hyperplasia (BPH) that require minimized cardiovascular side effects.

Lead Optimization for T-Type Calcium Channel (Cav3.1) Blockers

Given the established inhibitory activity (IC50 = 5.82 µM) of a derivative against the Cav3.1 T-type calcium channel, this core scaffold is a promising starting point for SAR campaigns aimed at discovering novel analgesics or anti-epileptic drugs [4]. Procurement of this specific intermediate allows for the direct exploration of this validated chemical space.

Key Intermediate in the Synthesis of PDE4 Inhibitors like Apremilast

This compound provides a validated and direct synthetic entry to the 1,3-dioxoisoindole pharmacophore essential for the activity of Apremilast and other PDE4 inhibitors in development [5]. Its procurement is strategically important for process chemistry groups and medicinal chemists working on novel anti-inflammatory agents [5].

Technical Documentation Hub

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